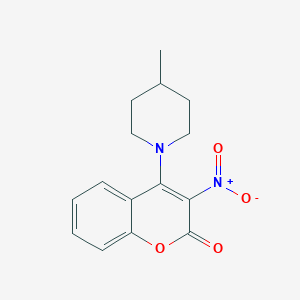![molecular formula C11H10Cl2N2 B14147879 6,7-Dichloro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole CAS No. 922510-77-8](/img/structure/B14147879.png)
6,7-Dichloro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6,7-Dichloro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole is a heterocyclic compound that belongs to the class of indole derivatives. Indole derivatives are significant in medicinal chemistry due to their diverse biological activities, including anticancer, antiviral, and antimicrobial properties . This compound, in particular, has shown promise in various scientific research applications, making it a subject of interest for researchers.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Dichloro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of p-toluenesulfonic acid in toluene, which facilitates the formation of the indole ring . Another approach involves the regioselective construction of the indole moiety through aryne cycloaddition from tribromoindole .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply. The use of continuous flow reactors and automated synthesis platforms could enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
6,7-Dichloro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole undergoes various chemical reactions, including:
Oxidation: This reaction can introduce functional groups that enhance the compound’s biological activity.
Reduction: Reduction reactions can modify the electronic properties of the compound, potentially altering its reactivity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and halogenating agents like bromine. The reactions are typically carried out under controlled conditions to ensure selectivity and high yields.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated derivatives, while substitution reactions can produce halogenated or alkylated products .
科学研究应用
6,7-Dichloro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules with potential biological activities.
Biology: The compound is used in studies to understand its interactions with biological targets, such as enzymes and receptors.
作用机制
The mechanism of action of 6,7-Dichloro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole involves its interaction with specific molecular targets. For instance, it can bind to enzymes involved in DNA synthesis, thereby inhibiting the proliferation of cancer cells. The compound’s ability to interact with multiple receptors and pathways contributes to its diverse biological activities .
相似化合物的比较
Similar Compounds
2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indole: Lacks the chlorine substituents, which may affect its biological activity.
6,7-Dichloro-1H-indole: Similar structure but lacks the tetrahydro moiety, which can influence its reactivity and interactions.
7-Benzyl-2,4-dichloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine: Shares the dichloro and tetrahydro features but has a different core structure
Uniqueness
6,7-Dichloro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole is unique due to its specific substitution pattern and the presence of both chlorine atoms and the tetrahydro moiety. These features contribute to its distinct chemical and biological properties, making it a valuable compound for research and development .
属性
CAS 编号 |
922510-77-8 |
|---|---|
分子式 |
C11H10Cl2N2 |
分子量 |
241.11 g/mol |
IUPAC 名称 |
6,7-dichloro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole |
InChI |
InChI=1S/C11H10Cl2N2/c12-8-2-1-6-7-5-14-4-3-9(7)15-11(6)10(8)13/h1-2,14-15H,3-5H2 |
InChI 键 |
SCXCCDOPSNWHMZ-UHFFFAOYSA-N |
规范 SMILES |
C1CNCC2=C1NC3=C2C=CC(=C3Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


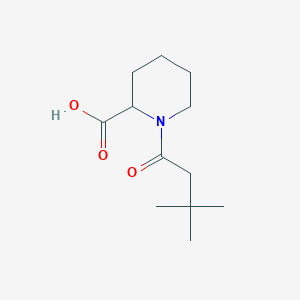
![1-[(4-propan-2-ylphenyl)methyl]piperidine-4-carboxylic Acid](/img/structure/B14147818.png)
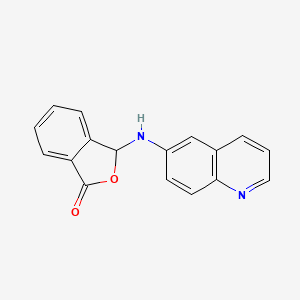
![3-{4-[Chloro(difluoro)methoxy]phenyl}imidazolidine-2,4-dione](/img/structure/B14147833.png)
![3-{[(E)-3-Mercapto-5-(5-methyl-2H-pyrazol-3-yl)-[1,2,4]triazol-4-ylimino]-methyl}-phenol](/img/structure/B14147835.png)
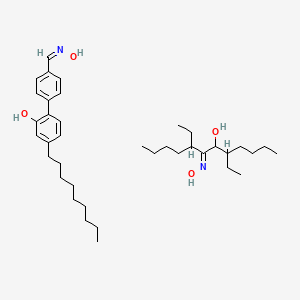
![2-[(3-butyl-4-oxo-4,6-dihydro-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-2-yl)sulfanyl]-N-(2,4-dimethylphenyl)acetamide](/img/structure/B14147841.png)
![(4-(piperidin-1-ylsulfonyl)phenyl)(2-(prop-2-yn-1-ylthio)-1H-benzo[d]imidazol-1-yl)methanone](/img/structure/B14147844.png)
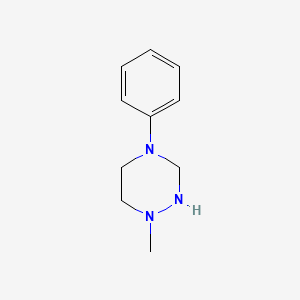
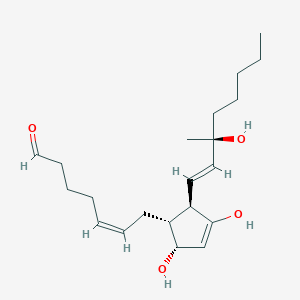
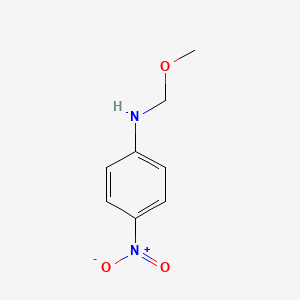
![Ethyl 2-[(4-chloro-6-piperidin-1-yl-1,3,5-triazin-2-yl)amino]acetate](/img/structure/B14147862.png)
![N'-[(E)-{4-[(2-chlorobenzyl)oxy]phenyl}methylidene]pyridine-4-carbohydrazide](/img/structure/B14147863.png)
